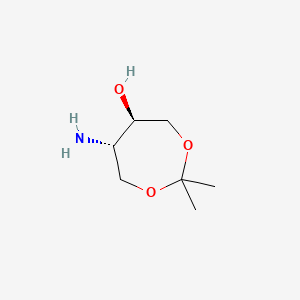

(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, establishing the fundamental molecular identity as this compound. The molecular formula C₇H₁₅NO₃ indicates a composition comprising seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 161.20 grams per mole. This formula demonstrates the presence of multiple heteroatoms within a relatively compact molecular framework, suggesting potential for diverse intermolecular interactions.

The compound is registered under Chemical Abstracts Service number 79944-37-9, providing unambiguous identification within chemical databases. Alternative nomenclature systems recognize this structure as 1,3-dioxepan-5-ol, 6-amino-2,2-dimethyl-, reflecting the systematic approach to naming seven-membered heterocycles. The European Community number 419-050-3 further establishes regulatory recognition of this compound.

Structural analysis reveals the dioxepane ring as the core framework, with the numbering system beginning from one of the oxygen atoms and proceeding sequentially around the seven-membered ring. The amino group occupies position 6, while the hydroxyl group resides at position 5, creating a vicinal amino-alcohol arrangement. The two methyl substituents are positioned at carbon-2, creating a geminal dimethyl pattern that significantly influences the overall molecular geometry and conformational preferences.

The International Chemical Identifier (InChI) string InChI=1S/C7H15NO3/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,9H,3-4,8H2,1-2H3 provides computational recognition and database searching capabilities. The corresponding Simplified Molecular Input Line Entry System (SMILES) notation CC1(OCC(C(CO1)O)N)C offers a linear representation suitable for computational analysis and database queries.

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical designation (5R,6S) defines the absolute configuration at the two chiral centers present within the molecule. This stereochemical arrangement creates a trans relationship between the amino group at carbon-6 and the hydroxyl group at carbon-5, establishing a specific three-dimensional molecular architecture that influences both physical properties and biological activity potential.

The R configuration at carbon-5 indicates that when viewed along the carbon-hydrogen bond with hydrogen pointing away from the observer, the priority groups arranged according to Cahn-Ingold-Prelog rules proceed in a clockwise direction. Conversely, the S configuration at carbon-6 demonstrates counterclockwise arrangement of priority groups under the same viewing conditions. This trans-diaxial or trans-diequatorial arrangement, depending on the ring conformation, creates specific spatial relationships between the functional groups.

Stereochemical analysis reveals that this compound exists as one of four possible stereoisomers resulting from the two chiral centers. The specific (5R,6S) configuration distinguishes it from the (5S,6R), (5R,6R), and (5S,6S) diastereomers, each possessing distinct physical and chemical properties. The trans relationship between the substituents at positions 5 and 6 contributes to reduced steric hindrance compared to the corresponding cis arrangements.

The absolute stereochemistry influences the compound's interaction with chiral environments, including potential enzyme binding sites and other biological targets. This stereochemical specificity becomes particularly relevant in pharmaceutical applications where different stereoisomers may exhibit varying biological activities, a phenomenon known as stereochemical selectivity.

Properties

IUPAC Name |

(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRMFUZPBYHYSM-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(CO1)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]([C@H](CO1)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79944-37-9 | |

| Record name | rel-(5R,6S)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-(5RS,6SR)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 79944-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enzymatic Kinetic Resolution of Racemic Anti-6-Substituted 1,3-Dioxepan-5-ols

A prominent method for obtaining enantiomerically pure (5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol involves the enzymatic kinetic resolution of racemic mixtures of anti-6-substituted 1,3-dioxepan-5-ols using immobilized lipases.

Procedure : The racemic alcohol substrate is treated with vinyl acetate in toluene at 30 °C in the presence of immobilized lipase (Amano PS–C II). The enzyme selectively acetylates one enantiomer, allowing separation of the unreacted alcohol and the acetate product by chromatography.

Outcome : This approach yields the desired enantiopure alcohol with enantiomeric excess (ee) often greater than 99%, though isolated yields may vary (typically 19-33% for the resolved alcohol or acetate) depending on the substituent nature and steric factors.

Substrate Scope : The method has been successfully applied to anti-6-substituted 1,3-dioxepan-5-ols with substituents such as azido (N3), phenylseleno (SePh), iodine (I), and benzyloxy (OBn), demonstrating the versatility of the enzymatic resolution.

Post-Resolution Modifications : The azido group in intermediates can be reduced (e.g., with Ni–Raney catalyst) to yield the amino derivative. Protection steps using reagents like benzyl chloroformate facilitate purification and further functionalization.

| Compound | Substituent (R) | Yield (%) | Enantiomeric Excess (ee) | Specific Rotation [α]D (°) | Notes |

|---|---|---|---|---|---|

| 6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol | N3 | 33 | >99% | +91.9 (c 0.40, CHCl3) | Precursor to amino derivative |

| 6-(Phenylseleno)-1,3-dioxepan-5-ol | SePh | - | >99% | +4.0 (c 0.95, CHCl3) | High stereoselectivity |

| 6-(Phenylseleno)-1,3-dioxepan-5-yl acetate | SePh | - | >99% | -15.0 (c 1.06, CHCl3) | Acetylated product |

This enzymatic resolution method is well-documented in the literature and provides a reliable route to enantiopure amino alcohols of this class.

Synthesis from Chiral Pool and Asymmetric Catalysis

Alternative synthetic routes employ chiral pool starting materials or asymmetric catalytic transformations to construct the stereochemically defined 1,3-dioxepane ring with the amino and hydroxyl functionalities.

Chiral Pool Starting Materials : Precursors such as isoascorbic acid, ascorbic acid, erythrulose, and diethyl tartrate have been transformed into 1,3-dioxepane derivatives with controlled stereochemistry. These natural chiral sources provide a foundation for introducing the required stereochemistry in the target molecule.

Asymmetric Aminolysis of Meso-Epoxides : Using chiral catalysts like titanium complexes with (S)-1,10-bi-2-naphthoxide ligands, meso-epoxides undergo asymmetric ring opening by amines, affording trans-amino alcohols with high enantioselectivity. This approach can be adapted to form the 1,3-dioxepane ring system after appropriate functional group transformations.

Sharpless Asymmetric Epoxidation and Aminohydroxylation : These well-established asymmetric methods allow the introduction of stereocenters in allylic alcohols or diol derivatives, which can be further elaborated into the dioxepane ring. For example, Sharpless asymmetric epoxidation of cis-1,4-dihydroxy-2,3-butene derivatives followed by ring closure can yield the desired cyclic amino alcohols.

Enzymatic Resolution of Azido Alcohols : Enzymatic methods have also been applied to azido-substituted intermediates, leveraging lipase-catalyzed transesterification or hydrolysis to achieve high enantiomeric purity.

These methods provide complementary routes to the target compound, often allowing access to both enantiomers depending on the chiral catalyst or starting material used.

Oxidative Cleavage and Functional Group Transformations

A key intermediate in the synthesis of this compound is 2,2-dimethyl-1,3-dioxan-5-one, which can be prepared and further functionalized.

Preparation of 2,2-Dimethyl-1,3-dioxan-5-one : This compound is synthesized by oxidative cleavage of appropriate precursors using sodium periodate in the presence of potassium dihydrogen phosphate in aqueous media at low temperature (0–20 °C) for several hours.

Subsequent Amination and Hydroxylation : The keto intermediate can be converted into amino alcohol derivatives by nucleophilic substitution or reductive amination steps, followed by ring closure to form the 1,3-dioxepane ring.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of keto intermediate | NaIO4, KH2PO4, 0–20 °C, aqueous solution, 4 h | 91 | High purity oil obtained |

| Amination/hydroxyalkylation | Amines or reducing agents under mild conditions | Variable | Leads to amino alcohol derivatives |

This approach provides a scalable and efficient route to key intermediates en route to the target amino alcohol.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase-catalyzed acetylation in organic solvent | High enantiomeric purity (>99% ee) | Moderate isolated yields (19-33%) |

| Chiral Pool and Asymmetric Catalysis | Use of natural chiral precursors and chiral catalysts | Access to both enantiomers, stereocontrol | Multi-step synthesis, catalyst cost |

| Oxidative Cleavage + Functionalization | Sodium periodate oxidation followed by amination | Scalable, high-yield intermediate formation | Requires careful control of conditions |

Research Findings and Notes

The enzymatic resolution method using Amano PS–C II lipase is highly effective for stereoselective preparation of this compound and related derivatives, providing high enantiomeric excess and suitable for various substituents.

The size and nature of substituents at the 6-position significantly affect the enzymatic resolution efficiency and stereoselectivity, with bulkier groups sometimes reducing yields.

The combination of enzymatic resolution with chemical transformations such as azide reduction and carbamate protection allows for versatile synthetic manipulations.

Chiral pool and asymmetric catalytic methods offer alternative routes, especially when the enzymatic approach is limited by substrate scope or scale.

Oxidative cleavage of precursors like 2,2-dimethyl-1,3-dioxan-5-one provides key intermediates for further functionalization into the desired amino alcohol.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dioxepane compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, (5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution allows chemists to modify its structure for desired properties.

Biology

Research indicates that this compound may interact with biological systems through its amino group, which can form hydrogen bonds with proteins and enzymes. This interaction is crucial in understanding its potential biological activity.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Preliminary studies suggest it may have neuroprotective and antioxidant properties, making it a candidate for treating neurological disorders and conditions related to oxidative stress.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique structural characteristics.

Case Study 1: Neuroprotective Effects

A study demonstrated that administration of this compound in animal models led to significant neuroprotective effects against glutamate-induced excitotoxicity. The results indicated a reduction in neuronal death and improved cognitive function post-treatment.

Case Study 2: Antioxidant Evaluation

In vitro assays revealed that this compound exhibited a dose-dependent reduction of reactive oxygen species (ROS) in cultured cells. This suggests its potential application as a therapeutic agent in oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of (5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxepane ring provides a rigid framework that can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Stereoisomeric Variants

- (5S,6R)-Enantiomer: The enantiomer, (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol, was used to synthesize a 9-deazaguanine Immucillin (Compound 9), which exhibited 2–3 times higher PNP inhibitory activity than its 9-deazahypoxanthine analogue. This highlights the critical role of stereochemistry in bioactivity, as the (R,S) configuration may optimize enzyme binding .

- Racemic Mixtures: The racemic form, trans-(5RS,6SR)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol (CAS 79944-37-9), is reported as a less pharmacologically refined variant. Enantiopure synthesis (e.g., via chiral resolution or asymmetric catalysis) is often required to avoid off-target effects in drug development .

Substituent-Modified Analogues

Several dioxepan derivatives with arylthio substituents at position 6 were synthesized (Table 1):

| Compound | Substituent | Yield (%) | [α]²⁴D (c=5, CH₂Cl₂) | Reference |

|---|---|---|---|---|

| (5R,6R)-6-(Phenylthio) | PhS | 84 | −1.7° | |

| (5S,6S)-6-(2-Fluorophenylthio) | 2-F-PhS | 45 | +1.2° | |

| (5R,6R)-6-(4-Bromophenylthio) | 4-Br-PhS | N/A | N/A |

Key Observations :

Functional Group Analogues

- Amino Alcohols: Compounds like (5S,6S)-6-amino-2,8-dimethylnonan-5-ol () share the amino alcohol motif but lack the dioxepan ring. The rigid dioxepan core in the target compound likely enhances metabolic stability compared to linear analogues .

- β-Keto Esters: High-yield β-keto esters (89–93%, ) demonstrate that esterification improves synthetic accessibility. In contrast, the amino and hydroxyl groups in the target compound may necessitate protective strategies (e.g., azide intermediates) to avoid side reactions .

Reactivity and Derivative Formation

- Amide Formation: Reaction with 2,2,5,5-tetramethylpyrrolidin-1-oxyl-3-carboxylic acid yields an amide derivative, showcasing the amino group’s nucleophilicity. Stereochemical retention during such reactions is crucial for maintaining bioactivity .

- Azide Intermediates: Azido derivatives (e.g., (3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 2-azidoacetate) are precursors to amino groups via Staudinger or reduction reactions, underscoring the versatility of dioxepan-based scaffolds .

Impact of Ring Size and Rigidity

The dioxepan ring’s seven-membered structure balances flexibility and rigidity, enabling favorable binding to enzyme active sites.

Biological Activity

(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol is a compound characterized by its unique dioxepane ring structure, an amino group, and two methyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO3 |

| Molecular Weight | 157.17 g/mol |

| Density | 1.192 g/cm³ |

| Boiling Point | 145.45 °C at 760 mmHg |

| Flash Point | 41.77 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially influencing their structure and function. The rigid dioxepane framework enhances the compound's ability to modulate biological interactions.

Research Findings

Recent studies have explored the pharmacological potential of this compound in several contexts:

- Neuropharmacology : Research indicates that this compound may impact neurotransmitter systems, particularly the NMDA receptor pathway. This suggests potential applications in treating neurological disorders.

- Antioxidant Activity : Preliminary findings suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

- Metabolic Studies : Investigations into the metabolism of this compound have shown that it undergoes various biotransformations in biological systems, which may influence its efficacy and safety profile .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound led to significant neuroprotective effects against excitotoxicity induced by glutamate. The results indicated a reduction in neuronal death and improved cognitive function post-treatment.

Case Study 2: Antioxidant Evaluation

In vitro assays revealed that this compound exhibited a dose-dependent reduction of reactive oxygen species (ROS) in cultured cells. This suggests its potential application as a therapeutic agent in oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

When compared to other amino alcohols and dioxepane derivatives, this compound stands out due to its unique structural features which confer distinct biological properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Dioxepane derivative | Neuroprotective and antioxidant |

| (5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepane | Hydroxy derivative | Limited neuroprotective effects |

| (5R,6S)-6-amino-1,3-dioxane | Dioxane derivative | Lower biological activity |

Q & A

Q. What are the optimal synthetic routes for (5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol, and how can stereochemical purity be ensured?

Methodological Answer: Prioritize enantioselective synthesis using chiral auxiliaries or catalysts. Techniques like Sharpless asymmetric dihydroxylation or enzymatic resolution may ensure stereochemical control. Post-synthesis, validate purity via chiral HPLC coupled with polarimetry or circular dichroism (CD) spectroscopy. For scale-up, optimize reaction conditions (e.g., solvent, temperature) to minimize racemization .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer: Combine NMR (¹H, ¹³C, DEPT, COSY) to resolve stereochemistry and verify the dioxepane ring conformation. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives can be obtained. FT-IR helps identify functional groups (e.g., -NH₂, -OH) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer: Use fume hoods and PPE (nitrile gloves, safety goggles, lab coats) to avoid inhalation or skin contact. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Follow waste disposal guidelines for amino alcohols, as they may form hazardous byproducts .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS every 24 hours. Focus on hydrolytic cleavage of the dioxepane ring or oxidation of the amino group. Use Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. What mechanistic role does the 1,3-dioxepane ring play in modulating the compound’s reactivity or biological activity?

Methodological Answer: Perform comparative studies with analogs lacking the dioxepane ring. Use computational methods (DFT or MD simulations) to analyze ring strain and conformational flexibility. Pair with in vitro assays (e.g., enzyme inhibition) to correlate structural rigidity with activity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer: Employ molecular docking (AutoDock, Schrödinger) to screen against target proteins (e.g., kinases, GPCRs). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Use QSAR models to refine predictions based on electronic/steric parameters .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Replicate studies using standardized protocols (e.g., cell lines, assay conditions). Perform meta-analyses of existing data to identify variables (e.g., solvent choice, impurity profiles). Validate hypotheses via orthogonal assays (e.g., CRISPR knockdowns to confirm target specificity) .

Q. What experimental designs are suitable for studying the compound’s stereochemical impact on biological activity?

Methodological Answer: Synthesize all stereoisomers and test in parallel using cell-based assays (e.g., IC₅₀ determinations). Apply chiral chromatography to isolate isomers. Use X-ray co-crystallography or cryo-EM to visualize target binding modes. Statistical analysis (ANOVA) can quantify stereochemical contributions .

Q. How can environmental fate studies be designed to assess the compound’s persistence or toxicity?

Methodological Answer: Use OECD guidelines for biodegradation (e.g., OECD 301) and bioaccumulation (e.g., OECD 305). Measure half-life in soil/water matrices via LC-MS/MS. Ecotoxicity assays (Daphnia magna, algae growth inhibition) evaluate environmental risks. Pair with in silico tools (EPI Suite) for predictive modeling .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?

Methodological Answer: Publish detailed protocols (e.g., reaction times, purification steps) in open-access repositories. Use certified reference materials (CRMs) for instrument calibration. Collaborative ring trials between labs can identify protocol variations. Document batch-to-batch variability using statistical process control (SPC) charts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.